molecular formula C16H11N3O3 B2458056 (E)-1-(1H-benzo[d]imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 71322-75-3

(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2458056
CAS No.: 71322-75-3
M. Wt: 293.282
InChI Key: VYEZXHFIAHYAAP-CMDGGOBGSA-N
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Description

(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that features a benzimidazole moiety linked to a nitrophenyl group via a propenone bridge

Properties

IUPAC Name

(E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-16(18-11-17-14-6-1-2-7-15(14)18)9-8-12-4-3-5-13(10-12)19(21)22/h1-11H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEZXHFIAHYAAP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-benzo[d]imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves a condensation reaction between benzimidazole and 3-nitrobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Oxidized derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1H-benzo[d]imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of benzimidazole exhibit antimicrobial, antiviral, and anticancer properties. Therefore, this compound could serve as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential pharmacological activities. Its structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of (E)-1-(1H-benzo[d]imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole and nitrophenyl moieties. These interactions can modulate biological pathways, leading to the observed bioactivities. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(benzimidazol-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
  • (E)-1-(benzimidazol-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one
  • (E)-1-(benzimidazol-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

Uniqueness

(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the nitro group on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs. The presence of the benzimidazole moiety also contributes to its unique chemical and biological properties.

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